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Abstract

The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCRY7, represents a paradigm
of biased signaling within the G protein-coupled receptor (GPCR) superfamily. Unlike canonical
chemokine receptors that primarily signal through G proteins, ACKR3 exhibits a strong
preference for the B-arrestin pathway, making it a key subject of investigation for its roles in
physiology and pathology, including cancer and inflammatory diseases. This technical guide
provides a comprehensive overview of the molecular mechanisms underpinning ACKR3's [3-
arrestin-biased signaling, detailed experimental protocols for its study, and quantitative data to
support further research and drug development endeavors.

Introduction: The Atypical Nature of ACKR3

ACKR3 is a seven-transmembrane receptor that binds with high affinity to the chemokines
CXCL12 and CXCL11.[1] Despite its structural homology to conventional GPCRs, ACKR3 does
not couple to G proteins to initiate downstream signaling cascades in most cellular contexts.[2]
[3] Instead, upon ligand binding, ACKR3 robustly recruits B-arrestin 1 and -arrestin 2.[4][5]
This inherent bias towards the (-arrestin pathway has significant functional consequences,
including receptor internalization, ligand scavenging, and the modulation of other signaling
pathways, such as the MAPK pathway.[6][7] The B-arrestin-centric signaling of ACKR3
positions it as an attractive therapeutic target where selective modulation of this pathway is
desired.[8]
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The ACKR3-f-Arrestin Signaling Pathway

The engagement of (-arrestin by ACKR3 is a multi-step process initiated by ligand binding and
culminating in a diverse array of cellular responses.

Ligand Binding and Receptor Conformation

Upon binding of agonists such as CXCL12, ACKR3 undergoes conformational changes that
expose phosphorylation sites on its intracellular domains, primarily the C-terminal tail.[9]

GRK-Mediated Phosphorylation

G protein-coupled receptor kinases (GRKSs) are critical for the phosphorylation of agonist-
occupied ACKR3. Specifically, GRK2, GRK3, and GRK5 have been shown to interact with and
phosphorylate ACKR3.[5][10] This phosphorylation event creates a high-affinity binding site for
B-arrestins.[8] The pattern of phosphorylation, sometimes referred to as a "barcode,” can
influence the recruitment of different B-arrestin isoforms and subsequent signaling outcomes.

B-Arrestin Recruitment and Downstream Effects

Phosphorylated ACKR3 serves as a scaffold for the recruitment of both B-arrestin 1 and 3-
arrestin 2.[5] The recruitment of 3-arrestins to ACKR3 has several key consequences:

» Receptor Desensitization and Internalization: 3-arrestins sterically hinder further G protein
coupling (though ACKR3 is already G protein-independent) and facilitate the internalization
of the receptor-ligand complex into clathrin-coated pits.[6] This process is crucial for
ACKRa3's function as a chemokine scavenger, thereby shaping chemokine gradients.[1]

 Signal Transduction: The ACKR3-B-arrestin complex can act as a signaling scaffold, leading
to the activation of downstream pathways, including the mitogen-activated protein kinase
(MAPK) cascade (e.g., ERK1/2).[7][11]

o Crosstalk with other Receptors: ACKR3 can form heterodimers with other receptors, such as
CXCR4, and its B-arrestin-mediated signaling can modulate the signaling output of the
partner receptor.[12]
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Figure 1: ACKR3-B-arrestin biased signaling pathway.

Quantitative Data on ACKR3-f3-Arrestin Interaction

The interaction between ACKR3 and (-arrestin has been quantified using various in vitro and
cell-based assays. The following tables summarize key quantitative data for different ligands
and experimental systems.

Table 1: Ligand Potencies (EC50/pEC50) for B-Arrestin 2

Recruitment to ACKR3
Ligand Assay Type Cell Line EC50 (nM) pPEC50 Reference
CXCL12 Nano-BiT HEK293T 0.75 9.12 [4]
CXCL12 Tango HEK?293 3.9 8.41 [4]
CXCL12 BRET HEK293T - 8.2 [5]
CCX777 Nano-BiT HEK293T 0.95 9.02 [4]
LIH383 Nano-BiT HEK293T 4.8 8.32 [4]
VUF15485 BRET HEK293T - 7.6 [6]

Table 2: Ligand Potencies (EC50) for 3-Arrestin
Recruitment to ACKR3 with Synthetic Agonists
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. Emax (% of
Ligand EC50 (uM) Reference
CXCL12)
C10 - 19.1 [7]
Cc11 - 11.4 [7]
LN5972 - 3.4 [7]
LN6023 - 35 [7]

Table 3: Comparative Recruitment of B-Arrestin 1 and 2

to ACKR3
. B-Arrestin
Ligand Assay Type pEC50 Notes Reference
Isoform

Similar

CXCL12 B-Arrestin 1 BRET 8.1 kinetics to 3- [5]
arrestin 2
Similar

CXCL12 B-Arrestin 2 BRET 8.2 kinetics to B- [5]
arrestin 1

Detailed Experimental Protocols

The study of ACKR3-B-arrestin signaling relies on robust and sensitive experimental

techniques. Below are detailed protocols for key assays.

B-Arrestin Recruitment Assay using Bioluminescence
Resonance Energy Transfer (BRET)

This protocol describes the measurement of ligand-induced recruitment of 3-arrestin to ACKR3

in live cells.
Materials:

e HEK?293T cells
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Expression vector for ACKR3 C-terminally tagged with Renilla Luciferase (e.g., ACKR3-Rluc)

Expression vector for 3-arrestin N- or C-terminally tagged with a fluorescent protein (e.qg.,
eYFP-B-arrestin2 or B-arrestin2-mVenus)

Cell culture medium (e.g., DMEM with 10% FBS)
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
White, opaque 96-well microplates

Coelenterazine h (luciferase substrate)

Plate reader capable of measuring dual-emission luminescence

Procedure:

Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will
result in 80-90% confluency on the day of the experiment.

Transfection: Co-transfect the cells with the ACKR3-Rluc and eYFP-B-arrestin2 expression
vectors using a suitable transfection reagent according to the manufacturer's protocol.
Typically, a 1:5 to 1:10 ratio of donor (Rluc) to acceptor (eYFP) plasmid DNA is used to
optimize the BRET signal.

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein
expression.

Assay Preparation: On the day of the experiment, replace the culture medium with a serum-
free, phenol red-free medium.

Ligand Stimulation: Prepare serial dilutions of the ligand (e.g., CXCL12) in the assay
medium. Add the desired concentrations of the ligand to the wells. Include a vehicle control.

Substrate Addition: Add Coelenterazine h to each well to a final concentration of 5 pM.

BRET Measurement: Immediately after substrate addition, measure the luminescence at two
wavelengths simultaneously using a plate reader equipped with appropriate filters for Rluc
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emission (typically ~480 nm) and eYFP emission (typically ~530 nm).

Data Analysis: Calculate the BRET ratio by dividing the emission intensity at the acceptor
wavelength (530 nm) by the emission intensity at the donor wavelength (480 nm). The net
BRET signal is obtained by subtracting the BRET ratio of the vehicle control from the BRET
ratio of the ligand-stimulated samples. Plot the net BRET ratio against the ligand
concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
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Figure 2: General workflow for a BRET-based [-arrestin recruitment assay.
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Receptor Internalization Assay

This protocol describes a method to quantify ACKR3 internalization upon ligand stimulation
using a bystander BRET (ebBRET) approach.

Materials:

HEK?293T cells

o Expression vector for ACKR3 C-terminally tagged with a luciferase (e.g., ACKR3-Rluc)

o Expression vector for a plasma membrane-anchored fluorescent protein (e.g., CAAX-Venus)
or an early endosome marker (e.g., Rab5-Venus)

e Cell culture and transfection reagents as in 4.1.

» White, opaque 96-well microplates

e Coelenterazine h

o Plate reader capable of dual-emission luminescence measurements
Procedure:

o Cell Preparation: Follow steps 1-3 from the BRET protocol (4.1), co-transfecting cells with
ACKR3-RIluc and the appropriate Venus-tagged marker (CAAX-Venus for plasma membrane
localization or Rab5-Venus for endosomal localization).

e Assay and Measurement: Follow steps 4-7 from the BRET protocol (4.1).
o Data Interpretation:

o Plasma Membrane Internalization: When using a plasma membrane marker (CAAX-
Venus), ligand-induced internalization of ACKR3-RIuc will cause a decrease in the BRET
signal as the donor and acceptor move apart.

o Endosomal Co-localization: When using an early endosome marker (Rab5-Venus),
internalization will lead to an increase in the BRET signal as ACKR3-Rluc co-localizes with
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the marker in endosomes.

o Data Analysis: Calculate the change in BRET ratio over time or in response to different
ligand concentrations. For internalization from the plasma membrane, data can be
expressed as the percentage of receptor remaining at the surface. For co-localization in
endosomes, dose-response curves can be generated to determine the EC50 for
internalization.

Conclusion and Future Directions

ACKR3's biased signaling through [-arrestin is a fundamental aspect of its biology with
profound implications for its physiological and pathological roles. The quantitative data and
detailed protocols provided in this guide offer a solid foundation for researchers and drug
development professionals to further explore the intricacies of ACKR3 signaling. Future
research should focus on elucidating the specific downstream signaling events mediated by the
ACKR3-B-arrestin complex in different cellular contexts, identifying novel biased agonists or
antagonists, and translating our understanding of ACKR3 signaling into innovative therapeutic
strategies. The development of more sophisticated tools, such as single-molecule imaging and
cryogenic electron microscopy, will undoubtedly provide unprecedented insights into the
dynamic regulation of this atypical chemokine receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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